

Application Notes and Protocols for IPG-2 AM in Primary Neurons

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ION Potassium Green-2 Acetoxymethyl Ester (**IPG-2 AM**) is a fluorescent indicator used for measuring intracellular potassium (K⁺) concentrations.[1][2] As a cell-permeable dye, it is a valuable tool for studying potassium dynamics in live cells, including primary neurons.[3] This document provides detailed protocols for the use of **IPG-2 AM** in primary neuron cultures, including reagent preparation, cell loading, and fluorescence imaging.

IPG-2 AM has an excitation maximum at approximately 525 nm and an emission maximum at 545 nm.[1][2] Upon binding to potassium, its fluorescence intensity increases significantly. It has a dissociation constant (Kd) for potassium of 18 mM, making it suitable for detecting changes in intracellular potassium levels.

Data Presentation



Parameter	Value	Reference
Excitation Wavelength (max)	525 nm	
Emission Wavelength (max)	545 nm	-
Dissociation Constant (Kd) for K ⁺	18 mM	_
Recommended Incubation Temperature	37°C	-
Recommended Incubation Time	60 minutes	-

Experimental ProtocolsReagent Preparation

1. IPG-2 AM Stock Solution:

- Prepare a stock solution of IPG-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
 The final concentration of the stock solution should be between 1 and 10 mM.
- Store the stock solution at -20°C, protected from light and moisture.

2. Pluronic F-127 Solution:

- Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.
- Store the Pluronic F-127 solution at room temperature. If precipitation occurs, warm the solution to approximately 40°C and vortex to redissolve.
- 3. Probenecid Solution (Optional):
- Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.



 Prepare a stock solution of probenecid in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) or 1N NaOH. The final concentration in the loading buffer is typically 1-2.5 mM.

4. Loading Buffer:

- The loading buffer is the solution in which the primary neurons will be incubated with IPG-2
 AM. A common choice is a HEPES-buffered salt solution (e.g., HBSS) with a pH of 7.2-7.4.
- To prepare the final loading solution, dilute the IPG-2 AM stock solution and the Pluronic F-127 stock solution into the desired volume of loading buffer. The final concentration of IPG-2 AM is typically in the range of 1-10 μM, and the final concentration of Pluronic F-127 is typically 0.02-0.1%.
- If using probenecid, add it to the loading buffer at this stage.
- Vortex the final loading solution thoroughly to ensure the dye is fully dissolved. It is recommended to use the loading solution within 2 hours of preparation.

Cell Loading Protocol

- Culture Primary Neurons: Plate primary neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips or glass-bottom dishes) and culture under standard conditions until the desired stage of development is reached.
- Prepare for Loading:
 - Aspirate the culture medium from the neurons.
 - Wash the neurons gently with pre-warmed (37°C) loading buffer (without the dye).
- Incubation:
 - Add the prepared IPG-2 AM loading solution to the neurons.
 - Incubate the cells for 60 minutes at 37°C in a light-protected environment (e.g., a cell culture incubator).



Wash:

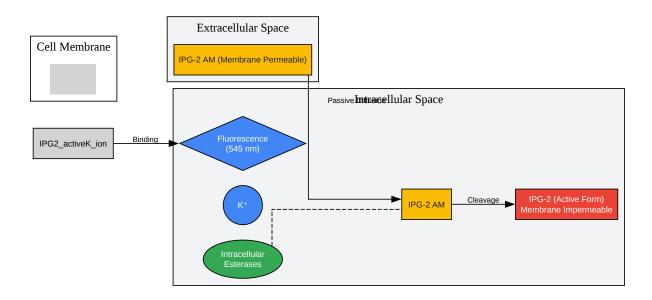
- After incubation, gently aspirate the loading solution.
- Wash the neurons two to three times with pre-warmed loading buffer (without the dye) to remove any extracellular IPG-2 AM.

De-esterification:

- Following the wash steps, incubate the cells in the loading buffer (without the dye, but with probenecid if used during loading) for at least 20-30 minutes at room temperature or 37°C.
 This allows for the complete de-esterification of the AM group by intracellular esterases, trapping the active form of the dye inside the cells.
- Imaging: The neurons are now ready for fluorescence imaging.

Visualizations IPG-2 AM Loading and Activation Pathway



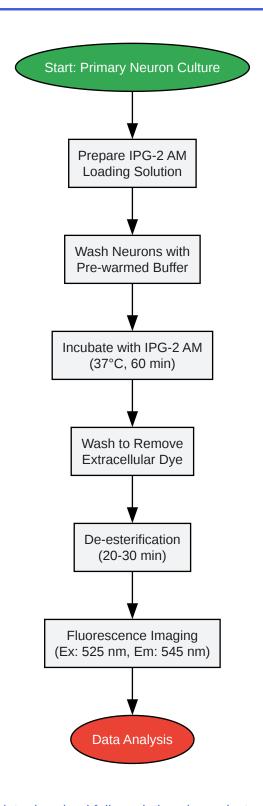


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Caption: Mechanism of IPG-2 AM loading and fluorescence upon potassium binding.

Experimental Workflow for IPG-2 AM Imaging





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Caption: Step-by-step workflow for intracellular potassium imaging with IPG-2 AM.



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References

- 1. ionbiosciences.com [ionbiosciences.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ION Potassium Green-2 AM, K+ indicator (CAS 1369302-24-8) | Abcam [abcam.com]
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